

5-(Methylthio)thiazol-2-amine CAS number and IUPAC name

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Compound of Interest

Compound Name: 5-(Methylthio)thiazol-2-amine

Cat. No.: B1595378

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An In-Depth Technical Guide to **5-(Methylthio)thiazol-2-amine** (CAS: 99171-11-6) for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole moiety is a prominent member of this class, forming the core of numerous approved and investigational drugs.^{[1][2][3][4]} Its rigid, aromatic framework and hydrogen-bonding capabilities make it an ideal platform for designing potent and selective therapeutic agents.

This guide provides a comprehensive technical overview of a specific and valuable derivative: **5-(Methylthio)thiazol-2-amine**. This compound serves as a crucial building block for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. We will delve into its chemical identity, synthesis strategies, potential applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Identifier	Value	Source
IUPAC Name	5-(methylthio)-1,3-thiazol-2-amine	[5]
CAS Number	99171-11-6	[5][6]
Molecular Formula	C4H6N2S2	[5][6]
Molecular Weight	146.23 g/mol	[5][6]
Synonyms	2-Amino-5-(methylthio)thiazole, 5-methylsulfanyl-thiazol-2-ylamine	[5]

Section 1: Physicochemical Properties and Structural Analysis

The therapeutic potential of any compound is intrinsically linked to its physicochemical properties. While extensive experimental data for **5-(Methylthio)thiazol-2-amine** is not widely published, an analysis of its structure provides critical insights.

Structural Features and Their Implications:

- **2-Aminothiazole Core:** This heterocyclic system is the cornerstone of the molecule's utility. The endocyclic nitrogen and exocyclic amine group are potent hydrogen bond donors and acceptors, frequently anchoring the molecule within the active site of target proteins like kinases.
- **5-Methylthio Group (-SCH3):** The introduction of the methylthio substituent at the 5-position is a deliberate design choice in a building block.
 - **Lipophilicity:** It increases the molecule's lipophilicity compared to an unsubstituted or hydroxylated analogue, which can enhance membrane permeability and access to hydrophobic binding pockets.

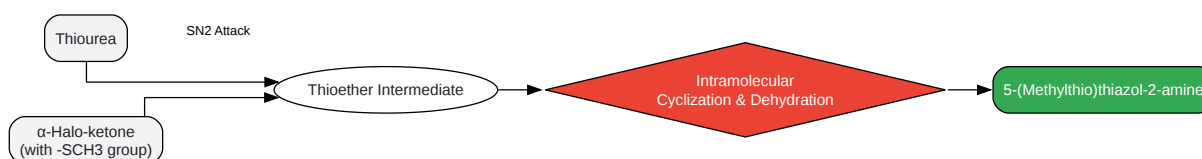
- **Metabolic Considerations:** The sulfur atom is susceptible to oxidation in vivo, potentially forming sulfoxide and sulfone metabolites. This can be a metabolic liability leading to rapid clearance or a strategic handle for developing pro-drugs.
- **Conformational Influence:** It provides steric bulk at a key vector, allowing chemists to probe the topology of a target's binding site.

Section 2: Synthesis Strategies

The efficient synthesis of **5-(Methylthio)thiazol-2-amine** and its derivatives is paramount for its use in research. Two primary strategies can be envisioned: building the ring system from acyclic precursors or functionalizing a pre-existing thiazole ring.

Strategy A: De Novo Ring Construction (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is a classic and reliable method for forming a thiazole ring by reacting an α -haloketone (or equivalent) with a thioamide.^[7] For this specific target, the thioamide would be thiourea. The key challenge lies in the α -haloketone precursor, which must already contain the methylthio group.



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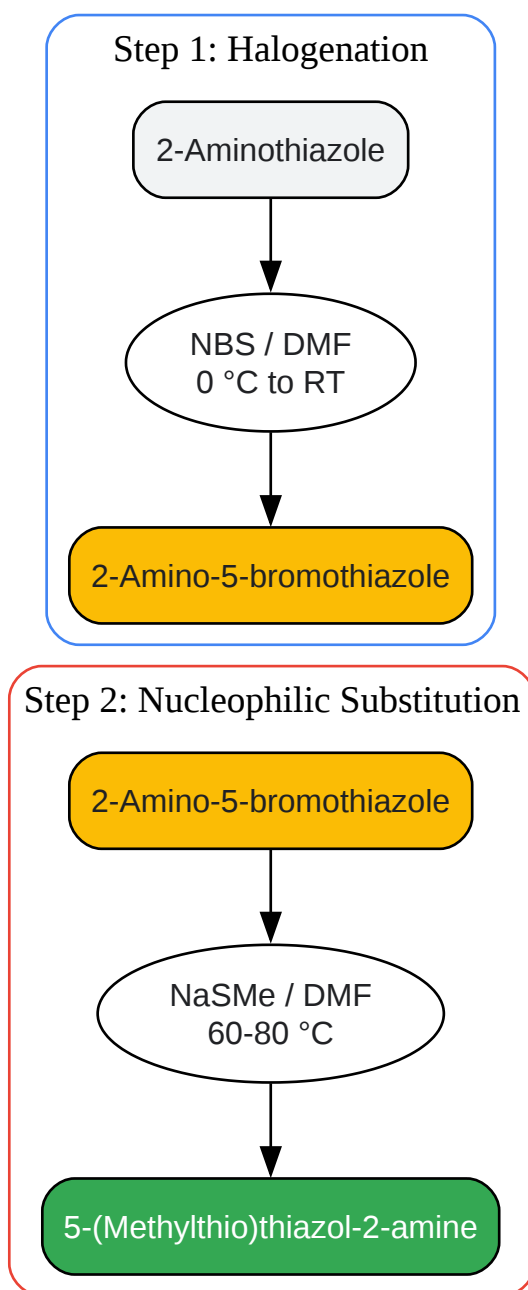
Caption: General workflow for the Hantzsch thiazole synthesis.

Strategy B: Functionalization of a 2-Aminothiazole Core (Post-Modification)

A more practical and common approach involves the modification of a readily available starting material, such as 2-aminothiazole. This strategy relies on the targeted halogenation of the electron-rich 5-position, followed by a nucleophilic substitution to introduce the methylthio group.^[1]

Experimental Protocol (Illustrative):

- Step 1: Bromination of 2-Aminothiazole.
 - Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
 - Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
 - Quench the reaction with water and extract the product (2-amino-5-bromothiazole) with an organic solvent like ethyl acetate.
- Step 2: Nucleophilic Substitution with Sodium Thiomethoxide.
 - Dissolve the crude 2-amino-5-bromothiazole (1.0 eq) in a polar aprotic solvent like DMF or THF.
 - Add sodium thiomethoxide (NaSMe) (1.2 eq) as a solution or solid.
 - Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
 - Upon completion, cool the mixture, quench with saturated ammonium chloride solution, and extract the final product, **5-(Methylthio)thiazol-2-amine**.
 - Purify the crude product via column chromatography on silica gel.



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Caption: Workflow for synthesis via functionalization of 2-aminothiazole.

Section 3: Applications in Drug Discovery

The true value of **5-(Methylthio)thiazol-2-amine** lies in its application as a versatile building block. The 2-aminothiazole scaffold is a well-established pharmacophore with a remarkable

breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

- **Anticancer Agents:** Many kinase inhibitors incorporate the 2-aminothiazole structure to target the ATP-binding site. The 2-amino group forms crucial hydrogen bonds with the hinge region of the kinase. The substituent at the 5-position, in this case, the methylthio group, can be directed into a hydrophobic pocket to enhance potency and selectivity. Dasatinib, a clinically used leukemia drug, features a related aminothiazole core.
- **Anti-inflammatory Drugs:** Thiazole derivatives have been investigated as inhibitors of inflammatory targets. The presence of a methyl group at position 5 has been shown to be favorable for anti-inflammatory activity in some compound series.[2]
- **Antimicrobial Agents:** The scaffold is present in compounds showing activity against various bacterial and fungal strains.[3] The 5-position provides a convenient attachment point for side chains designed to disrupt microbial cell walls or metabolic pathways.

The primary utility of **5-(Methylthio)thiazol-2-amine** is to serve as a starting point. The exocyclic amine can be readily acylated, alkylated, or used in condensation reactions to attach larger, more complex fragments, enabling the rapid generation of compound libraries for high-throughput screening.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-(Methylthio)thiazol-2-amine** is not readily available in public repositories, data from the closely related analogue, 2-Amino-5-methylthiazole, can serve as a valuable proxy for preliminary risk assessment. A clear disclaimer must be made that this data is for a related but different compound.

Hazard Profile (Based on 2-Amino-5-methylthiazole):

Hazard Statement	Classification	Source
H302: Harmful if swallowed	Acute Toxicity, Oral (Category 4)	[8]
H373: May cause damage to organs through prolonged or repeated exposure	Specific Target Organ Toxicity, Repeated Exposure (Category 2)	[8]
H410: Very toxic to aquatic life with long lasting effects	Hazardous to the Aquatic Environment, Chronic (Category 1)	[8][9]

Recommended Handling and Storage Protocols:

- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. When handling the solid powder, a dust mask or respirator (e.g., N95) is recommended to avoid inhalation.
- **Handling:** Avoid creating dust.[10] Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10][11]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][10]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, avoid release into the environment.[9][10]

Conclusion

5-(Methylthio)thiazol-2-amine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its structure is built upon the privileged 2-aminothiazole scaffold, while the 5-methylthio group provides a unique combination of lipophilicity and metabolic potential. The synthetic pathways outlined in this guide demonstrate its accessibility, allowing researchers to incorporate it into complex molecular designs targeting a host of diseases. By understanding its properties, synthesis, and potential applications, drug

development professionals can effectively leverage this versatile building block to create the next generation of therapeutic agents.

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